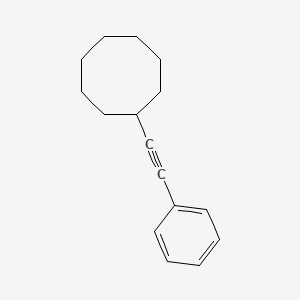

(Phenylethynyl)cyclooctane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

918638-79-6 |

|---|---|

Molecular Formula |

C16H20 |

Molecular Weight |

212.33 g/mol |

IUPAC Name |

2-phenylethynylcyclooctane |

InChI |

InChI=1S/C16H20/c1-2-5-9-15(10-6-3-1)13-14-16-11-7-4-8-12-16/h4,7-8,11-12,15H,1-3,5-6,9-10H2 |

InChI Key |

YFXJNFWYRXZMND-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CCC1)C#CC2=CC=CC=C2 |

Origin of Product |

United States |

Significance of Alkynes and Their Derivatives As Core Structures in Organic Chemistry

Alkynes, hydrocarbons containing at least one carbon-carbon triple bond, are fundamental building blocks in organic chemistry. rsc.orgnih.gov Their importance stems from the high reactivity of the triple bond, which consists of one strong sigma (σ) bond and two weaker pi (π) bonds. rsc.org This electron-rich system allows alkynes to participate in a wide array of chemical transformations, making them invaluable precursors for the synthesis of complex organic molecules, including pharmaceuticals, natural products, and advanced materials. nih.govrsc.org

The linear geometry of the sp-hybridized carbons in an alkyne group imparts distinct structural features to molecules. rsc.org Furthermore, terminal alkynes, those with a hydrogen atom attached to a triply bonded carbon, exhibit notable acidity, allowing for the formation of metal acetylides. rsc.orgnih.gov These acetylide anions are potent nucleophiles, crucial for constructing new carbon-carbon bonds. rsc.orgnih.gov Alkynes are also key participants in powerful reactions such as cycloadditions, hydrogenations, and various metal-catalyzed cross-coupling reactions, which provide access to diverse molecular architectures. rsc.orgnih.gov

Overview of Modern Methodologies for C Sp³ –c Sp Bond Construction

Iron-Catalyzed SOMOphilic Alkynylation of Unreactive Alkenes

A significant advancement in the synthesis of internal alkynes from readily available alkenes is the iron-catalyzed Singly Occupied Molecular Orbital (SOMO)philic alkynylation. mdpi.comresearchgate.net This method demonstrates excellent Markovnikov selectivity, meaning the alkynyl group is introduced at the more substituted carbon atom of the alkene. mdpi.comresearchgate.net

The synthesis of this compound has been successfully accomplished using this strategy, starting from cyclooctene and an alkynyl sulfone. mdpi.com The reaction proceeds under mild conditions and provides the desired product in a good yield. mdpi.comresearchgate.net

The key to this transformation is an iron-catalyzed Minisci-type hydrogen atom transfer (MHAT) process. mdpi.com The catalytic system typically involves an iron(III) salt, such as iron(III) acetylacetonate (B107027) (Fe(acac)₃), and a silane (B1218182), like phenylsilane (B129415) (PhSiH₃), which acts as a hydrogen atom donor. mdpi.comresearchgate.net The reaction is proposed to proceed through an iron hydride intermediate. mdpi.com

The mechanism is believed to start with the reduction of Fe(III) to an active Fe(II) species by the silane. This Fe(II) catalyst then participates in a hydrogen atom transfer from the alkene, generating a carbon-centered radical with Markovnikov selectivity. mdpi.com This radical then undergoes a SOMOphilic addition to an acetylenic sulfone, an alkyne surrogate. A subsequent β-scission of the sulfonyl radical yields the internal alkyne and regenerates the catalyst. researchgate.net The choice of the iron catalyst and the silane is crucial for the efficiency of the reaction.

The reaction conditions for the iron-catalyzed SOMOphilic alkynylation have been optimized to achieve high yields and selectivity. For the synthesis of this compound, the reaction is typically carried out using cyclooctene and (phenylethynyl) p-tolyl sulfone as the starting materials. mdpi.com

The reaction is performed in a mixed solvent system, often a combination of ethanol (B145695) and ethylene (B1197577) glycol, at a moderate temperature of 35 °C for 12 hours. mdpi.comresearchgate.net The use of a specific ratio of the alkene to the acetylenic sulfone is also important for maximizing the yield. mdpi.comresearchgate.net

Table 1: Optimized Conditions for the Synthesis of this compound

| Parameter | Condition |

| Alkene | Cyclooctene |

| Alkyne Source | (Phenylethynyl) p-tolyl sulfone |

| Catalyst | Fe(acac)₃ (30 mol%) |

| Reductant | PhSiH₃ (2.0 equiv) |

| Solvent | EtOH / (CH₂OH)₂ |

| Temperature | 35 °C |

| Time | 12 h |

| Yield | 58% mdpi.comresearchgate.net |

This table presents the optimized reaction conditions for the iron-catalyzed SOMOphilic alkynylation of cyclooctene to produce this compound.

The iron-catalyzed SOMOphilic alkynylation exhibits a broad substrate scope with excellent functional group tolerance. mdpi.com The methodology is not limited to simple alkenes and can be applied to substrates bearing various functional groups, including those sensitive to other catalytic methods. mdpi.com This highlights the mild nature of the iron-catalyzed approach. The reaction has been shown to be effective for a range of alkenes, leading to the formation of both secondary and tertiary alkynes with good to modest yields. mdpi.com

Palladium-Catalyzed Alkynylcarbonylation of Cycloalkenes

Palladium catalysis offers another powerful tool for the construction of C-C bonds. Specifically, the palladium-catalyzed alkynylcarbonylation of cycloalkenes provides a route to β,γ-alkynoates, which are structurally related to this compound. rsc.org

A study details the synthesis of methyl 2-(phenylethynyl)cyclooctane-1-carboxylate through a palladium-catalyzed process involving cyclooctene, (bromoethynyl)benzene, and carbon monoxide in the presence of methanol. rsc.org This multicomponent reaction efficiently assembles the complex product in a single step. rsc.orgrsc.org

In palladium-catalyzed carbonylations, the pressure of carbon monoxide (CO) is a critical parameter that can significantly influence the reaction's efficiency and selectivity. While the specific study on the synthesis of methyl 2-(phenylethynyl)cyclooctane-1-carboxylate was conducted at 1 atm of CO, related research on palladium-catalyzed alkynylcarbonylation of other alkenes has shown that varying the CO pressure can impact the yield of the desired product. rsc.org For instance, in the alkynylcarbonylation of bicyclo[2.2.1]hept-2-ene, the yield of the corresponding β,γ-alkynoate was found to be dependent on the CO pressure, with optimal results obtained at a specific pressure. rsc.org

Table 2: Palladium-Catalyzed Synthesis of a this compound Derivative

| Parameter | Condition |

| Alkene | Cyclooctene |

| Alkyne Source | (Bromoethynyl)benzene |

| Catalyst | Pd(OAc)₂ (5 mol%) |

| Ligand | DPPE (5 mol%) |

| Carbonyl Source | CO (1 atm) |

| Nucleophile | CH₃OH |

| Temperature | 40 °C |

| Time | 14 h |

| Product | Methyl 2-(phenylethynyl)cyclooctane-1-carboxylate |

| Yield | 77% rsc.org |

This table summarizes the conditions for the palladium-catalyzed alkynylcarbonylation of cyclooctene to form a carboxylated analog of this compound.

The mechanism of palladium-catalyzed alkynylcarbonylation is believed to involve a series of well-defined steps. The catalytic cycle likely begins with the oxidative addition of the haloalkyne to the Pd(0) catalyst to form an alkynylpalladium(II) complex. acs.org This is followed by the coordination and insertion of the alkene into the palladium-alkynyl bond. Subsequent coordination and insertion of carbon monoxide into the resulting palladium-carbon bond forms an acyl-palladium intermediate. The final step is the nucleophilic attack by the alcohol (methanol in this case), which leads to the formation of the ester product and regeneration of the Pd(0) catalyst. rsc.org The high selectivity observed in these reactions is a testament to the controlled nature of the elementary steps within the palladium catalytic cycle. rsc.org

Comparative Analysis of Alkynylation Strategies

The introduction of an alkynyl group onto a C(sp³)-hybridized carbon, such as that in a cyclooctane ring, is a pivotal transformation in organic synthesis. The resulting structures, like this compound, are valuable building blocks. Methodologies to achieve this C(sp³)–C(sp) bond formation can be broadly categorized into conventional ionic pathways and modern transition metal-catalyzed reactions.

Traditional methods for forming C(sp³)–C(sp) bonds rely on the inherent polarity of the reacting partners, following classical nucleophilic substitution or addition mechanisms. These routes are foundational in organic chemistry but come with specific limitations regarding substrate scope and functional group tolerance.

Nucleophilic Alkynylation

The most common conventional approach involves the reaction of a nucleophilic acetylide with an electrophilic alkyl source. For the synthesis of this compound, this would typically involve the generation of a phenylacetylide anion, usually from phenylacetylene and a strong base like sodium amide (NaNH₂) or n-butyllithium (n-BuLi). This potent nucleophile then displaces a leaving group (e.g., bromide, iodide, or tosylate) from a cyclooctyl derivative in an S_N2 reaction.

Key features of this pathway include:

Simplicity : The reaction is conceptually straightforward and often requires common laboratory reagents.

Limitations : The efficiency is highly dependent on the steric hindrance at the C(sp³) center and the nature of the leaving group. Secondary alkyl halides like cyclooctyl bromide can be susceptible to a competing E2 elimination reaction, especially with sterically hindered or strong, non-nucleophilic bases, leading to the formation of cyclooctene as a significant byproduct.

Electrophilic Alkynylation

An alternative strategy involves reversing the polarity of the reactants. In this "umpolung" approach, a nucleophilic organometallic cyclooctane species (e.g., cyclooctylmagnesium bromide or cyclooctyllithium) reacts with an electrophilic source of the phenylethynyl group. solubilityofthings.com Common electrophilic alkynes include haloalkynes, such as (bromoethynyl)benzene. researchgate.net

More recently, hypervalent iodine reagents, such as alkynyl(phenyl)iodonium salts and ethynylbenziodoxolones (EBX), have been developed as highly potent electrophilic alkyne sources. epfl.chrsc.org These reagents exhibit exceptional reactivity due to the weak hypervalent iodine-carbon bond, allowing for alkynylation of a wide range of nucleophiles under milder conditions than typically possible with haloalkynes. epfl.ch

Comparative Data for Conventional Routes

| Strategy | Cyclooctyl Reagent | Phenylethynyl Reagent | Typical Conditions | Advantages | Disadvantages |

| Nucleophilic | Cyclooctyl Bromide | Phenylacetylide (from Phenylacetylene + Base) | Strong base (e.g., NaNH₂, n-BuLi), THF/DMF | Readily available starting materials. | Competition from E2 elimination, requires strongly basic conditions. |

| Electrophilic | Cyclooctylmagnesium Bromide | (Bromoethynyl)benzene | Grignard formation (Mg, THF), then coupling | Can avoid elimination issues seen with acetylides. | Preparation of organometallic reagent, potential for side reactions. |

| Electrophilic | Various C-Nucleophiles | Alkynyl-EBX Reagents | Often mild, sometimes requires a catalyst. | High reactivity, broad scope. epfl.chrsc.org | Reagent synthesis is multi-step, higher cost. epfl.ch |

To overcome the limitations of conventional methods, particularly poor functional group tolerance and competing side reactions, significant research has focused on transition metal-catalyzed cross-coupling reactions. While palladium and iron have been extensively studied, other metals like copper, nickel, and cobalt have emerged as powerful catalysts for forging C(sp³)–C(sp) bonds, often proceeding through distinct mechanistic pathways. researchgate.netnih.gov

Copper Catalysis

Copper-catalyzed alkynylation of C(sp³)–X bonds (where X is a halide or pseudohalide) represents a significant advancement. These reactions often proceed via radical pathways, which are less sensitive to steric hindrance and less prone to β-hydride elimination compared to many organometallic processes. beilstein-journals.org Some protocols utilize directing groups to enhance reactivity and control regioselectivity. acs.org For instance, an efficient copper-catalyzed cross-coupling of unactivated alkyl halides and pseudohalides with terminal alkynes has been developed using an amide directing group strategy. acs.org Photoinduced copper catalysis has also enabled the asymmetric alkynylation of racemic alkyl carboxylic acid derivatives with terminal alkynes, showcasing the versatility of copper in generating chiral C(sp³)–C(sp) bonds. sustech.edu.cn

Nickel Catalysis

Nickel catalysts are particularly effective for cross-coupling reactions involving C(sp³) electrophiles. nih.gov A key advantage of nickel is its ability to readily engage in single-electron transfer (SET) processes, facilitating the activation of alkyl halides to form alkyl radicals. acs.org This allows for the coupling of a wide range of C(sp³) electrophiles with various nucleophiles, including alkynyl species. Nickel-catalyzed reductive cross-coupling methods, which couple two different electrophiles using an external reductant, have become a powerful tool. nih.gov These reactions benefit from using stable and readily available starting materials and exhibit good functional group tolerance. nih.govnih.gov

Cobalt Catalysis

Cobalt catalysis has enabled novel approaches to alkynylation, most notably through direct C–H bond functionalization. nih.govacs.org Chelation-assisted, cobalt-catalyzed C–H alkynylation allows for the direct coupling of C–H bonds with bromoalkynes under remarkably mild conditions, sometimes at room temperature. nih.govacs.orggoettingen-research-online.de This strategy avoids the need for pre-functionalization of the substrate (e.g., conversion to an organohalide), representing a more atom- and step-economical approach. acs.org The development of cobalt-catalyzed bis-alkynylation of amides via double C–H activation further highlights the unique reactivity of cobalt catalysts. acs.orgresearchgate.net

Manganese Catalysis

Manganese is an earth-abundant and low-cost metal that is gaining traction in catalysis. nju.edu.cn Manganese(I)-catalyzed C(sp³)–H bond activation has been demonstrated, for example, in the direct nucleophilic addition of C(sp³)–H bonds to aldehydes. researchgate.netrsc.org While direct C(sp³)–H alkynylation using manganese is a developing area, its proven ability to activate C(sp³)–H bonds suggests its potential for future cross-coupling applications. nih.gov Electrophotocatalytic methods using manganese have also been developed for other C(sp³)–H functionalizations, such as azidation, showcasing a sustainable approach to activating these challenging bonds. acs.org

Comparative Data for Transition Metal-Catalyzed Alkynylation

| Metal Catalyst | Typical Substrate | Alkyne Source | Key Features | Representative Yields |

| Copper | Unactivated Alkyl Halides/Sulfonates acs.org | Terminal Alkynes acs.org | Often involves radical intermediates; can utilize directing groups for efficiency. beilstein-journals.orgacs.org | 60-95% acs.org |

| Nickel | Racemic Alkyl Halides, NHP Esters nih.gov | Alkynylzinc Reagents nih.gov | Enantioconvergent couplings possible; often proceeds via Ni(I)/Ni(III) catalytic cycles involving alkyl radicals. nih.govacs.org | 70-90% nih.gov |

| Cobalt | Substrates with Directing Groups (e.g., amides) acs.org | Bromoalkynes nih.gov | Direct C–H bond alkynylation; mild reaction conditions (as low as 25 °C). nih.govacs.org | 65-98% nih.gov |

| Manganese | Substrates with C(sp³)–H bonds rsc.org | (Potential for alkynyl partners) | Earth-abundant metal; enables C(sp³)–H activation. researchgate.netrsc.org | (Data for direct alkynylation is emerging) |

Mechanistic Insights into the Formation of Phenylethynyl Cyclooctane

Detailed Analysis of the Iron Hydride Hydrogen Atom Transfer (MHAT) Catalytic Cycle

Metal-hydride hydrogen atom transfer (MHAT) has surfaced as a robust strategy for generating carbon-centered radicals from unactivated alkenes or C-H bonds under mild conditions. wikipedia.orgrsc.orgshenvilab.org This process, often utilizing earth-abundant first-row transition metals like iron, cobalt, or manganese, offers a powerful alternative to classical polar or pericyclic pathways. shenvilab.orgresearchgate.net The catalytic cycle for the formation of the key cyclooctyl radical intermediate in the synthesis of (Phenylethynyl)cyclooctane involves several distinct steps.

Formation of Active Iron Hydride Species

The catalytically active metal hydride species is typically not a pre-formed, stable reagent but is generated in situ. wikipedia.org The process commonly begins with a low-valent transition metal precursor, such as iron(III) acetylacetonate (B107027) (Fe(acac)₃), which is reduced in the presence of a stoichiometric reductant, most frequently a silane (B1218182) like phenylsilane (B129415) (PhSiH₃). acs.orgnih.gov

The reaction is often conducted in an alcoholic solvent (e.g., ethanol), which plays a crucial role in the activation and turnover of the catalyst. wikipedia.org The thermodynamic impetus for the formation of the iron hydride is the creation of strong silicon-oxygen (Si–O) bonds. wikipedia.org Mechanistic studies suggest that an acac-supported iron ethoxide species may serve as a reactive, on-cycle intermediate, which then reacts with the silane to form the active iron hydride species, proposed as HFe(acac)₂. nih.govnih.gov

Table 1: Key Components for In Situ Generation of Active Iron Hydride Species

| Component | Role | Typical Example |

| Metal Precursor | Source of the transition metal catalyst | Iron(III) acetylacetonate (Fe(acac)₃) |

| Reductant | Reduces the metal precursor to form the hydride | Phenylsilane (PhSiH₃) |

| Solvent | Facilitates activation and turnover | Ethanol (B145695) (EtOH) |

Radical Generation and Propagation in the MHAT Process

Once the active iron hydride is formed, the key radical generation step occurs. This involves the outer-sphere transfer of a hydrogen atom (H•) from the iron hydride complex to a precursor molecule, such as cyclooctene (B146475), to generate a carbon-centered radical. wikipedia.orgnih.gov This hydrogen atom transfer is characteristic of MHAT and is distinct from mechanisms involving metal insertion or hydridic addition. wikipedia.orgshenvilab.org

The transfer of the hydrogen atom to the π-system of cyclooctene results in the formation of a cyclooctyl radical. Concurrently, the iron complex is formally reduced by one electron, generating a transiently oxidized metal species. nih.gov The resulting carbon-centered radical and the metal complex initially exist as a solvent-caged radical pair. nih.gov This intermediate radical is then poised to engage in subsequent bond-forming reactions that propagate the radical chain. nih.gov

Origins of Regioselectivity in Radical-Mediated Alkynylation

A hallmark of MHAT reactions is their ability to control regioselectivity. When an alkene is used as the radical precursor, the hydrogen atom transfer typically follows Markovnikov's rule, where the hydrogen adds to the carbon atom that already bears more hydrogen atoms. wikipedia.orgnih.gov This leads to the formation of the more substituted, and thus more stable, carbon-centered radical. researchgate.net

In the context of forming this compound, the crucial regioselectivity arises when the generated cyclooctyl radical adds to the alkynylating agent. When an acetylenic sulfone is used as the alkyne source, the addition of the alkyl radical is highly regioselective. The cycloalkyl radical adds specifically to the β-carbon of the alkyne (relative to the sulfonyl group), a process sometimes referred to as "anti-Michael" addition. researchgate.netdntb.gov.ua This regioselectivity is critical for ensuring the formation of the desired internal alkyne product.

Radical-Mediated Pathways Involving Acetylenic Sulfones

Acetylenic sulfones have emerged as exceptionally effective alkynylating agents in radical chemistry. rsc.orgrsc.org They serve as versatile synthons for transferring an alkyne moiety to a radical species through a well-defined addition-elimination sequence. nih.govrsc.org

Role of Acetylenic Sulfones as Radical Acceptors

Acetylenic sulfones are excellent radical acceptors, or SOMOphiles (Singly Occupied Molecular Orbital-philes). nih.govrsc.org The cyclooctyl radical generated from the MHAT process readily adds across the carbon-carbon triple bond of a molecule like phenylethynyl phenyl sulfone. researchgate.net This addition is characterized by its α-addition-β-elimination mechanism. rsc.org The initial addition of the carbon-centered radical to the alkyne is the α-addition step, which results in the formation of a vinyl radical intermediate. nih.gov This step effectively forges the new C(sp³)–C(sp) bond that is central to the structure of this compound.

Table 2: Mechanistic Sequence with Acetylenic Sulfones

| Step | Description | Intermediate Formed |

| Radical Addition | The cyclooctyl radical adds to the β-carbon of the phenylethynyl sulfone. | Vinyl radical |

| β-Scission | The vinyl radical undergoes cleavage of the C-SO₂ bond. | This compound + Phenylsulfonyl radical |

Investigation of β-Scission Processes in Alkynyl Radical Cascades

The vinyl radical intermediate formed after the initial addition is transient. It rapidly undergoes a process known as β-scission, which is the key elimination step that completes the alkyne transfer. nih.gov In this step, the carbon-sulfonyl (C–SO₂) bond undergoes homolytic cleavage. nih.gov

Examination of Alternative Radical-Induced C-C Bond Cleavage Mechanisms

The formation of this compound via radical pathways often involves innovative strategies that hinge on the cleavage of carbon-carbon bonds. These methods provide powerful alternatives to traditional synthetic routes, enabling the construction of complex molecular architectures from readily available starting materials. This section examines two such mechanisms: photo-induced decarboxylative alkynylations and oxygen radical-initiated ring-opening alkynylations, which represent significant advances in the field of synthetic organic chemistry. rsc.org

Photo-Induced Decarboxylative Alkynylations of Esters

Visible-light photoredox catalysis has emerged as a powerful tool for generating alkyl radicals under exceptionally mild conditions. chimia.ch One of the most effective strategies involves the decarboxylative functionalization of aliphatic carboxylic acids, which are abundant and structurally diverse feedstocks. chimia.ch This approach is particularly relevant for synthesizing C(sp³)–C(sp) bonds, a crucial linkage in molecules like this compound.

The general mechanism commences with the conversion of a carboxylic acid, such as cyclooctanecarboxylic acid, into a redox-active ester, commonly an N-hydroxyphthalimide (NHPI) ester. nih.gov In the presence of a suitable photocatalyst, such as [Ru(bpy)3]Cl2 or 4CzIPN, and visible light irradiation, the NHPI ester undergoes a single-electron transfer (SET) process. nih.govresearchgate.net This generates a radical anion that readily fragments, cleaving the N-O bond to release a carboxyl radical and a phthalate (B1215562) anion. nih.gov The carboxyl radical is unstable and rapidly undergoes decarboxylation (loss of CO₂) to produce the desired alkyl radical (in this case, a cyclooctyl radical).

Once formed, the nucleophilic alkyl radical can be trapped by an appropriate alkynylating agent. nih.gov While various reagents exist, copper-catalyzed systems are often employed for this cross-coupling step. A copper acetylide species, formed from a terminal alkyne like phenylacetylene (B144264), reacts with the alkyl radical to forge the new C-C bond, yielding the final this compound product. researchgate.net Merging photoredox catalysis with copper catalysis has been shown to be an effective strategy for the decarboxylative alkynylation of α-amino acids. researchgate.net

Recent advancements have focused on developing methods that avoid stoichiometric oxidants, instead relying on processes that release benign byproducts like H₂ and CO₂. acs.org The versatility of this decarboxylative strategy allows for the coupling of a wide range of carboxylic acids with various terminal alkynes, demonstrating broad substrate scope and functional group tolerance. researchgate.netacs.org

Table 1: Examples of Photo-Induced Decarboxylative Couplings This table presents data from representative studies on photoredox-catalyzed decarboxylative functionalization reactions. The data is illustrative of the general reaction class.

| Carboxylic Acid Precursor | Coupling Partner | Photocatalyst/Conditions | Product Type | Yield (%) | Reference |

| N-(Acetoxy)phthalimide of Alanine | Phenylacetylene | [Ru(bpy)3]Cl2/CuI, visible light | Propargylamine | Good-Exc. | researchgate.net |

| Adamantanecarboxylic Acid | 1-Ethynyl-4-fluorobenzene | Ir(ppy)2(dtbbpy)PF6/NiBr2·diglyme | Alkynyl-functionalized | 92 | chimia.ch |

| Cyclohexanecarboxylic Acid | 1-Ethynyl-4-(trifluoromethyl)benzene | Ir(ppy)2(dtbbpy)PF6/NiBr2·diglyme | Alkynyl-functionalized | 81 | chimia.ch |

| N-Cbz-protected Lysine | (Triisopropylsilyl)acetylene | Ir(dF(CF3)ppy)2(dtbbpy)PF6/NiBr2·diglyme | Alkynyl-functionalized | 71 | chimia.ch |

Oxygen Radical-Initiated Ring Opening Alkynylations

An alternative pathway to distal alkynylated ketones and related structures involves the radical-mediated cleavage of C-C bonds in cycloalkanols. organic-chemistry.orgnih.gov This strategy is particularly effective for strained ring systems but has also been applied to less strained rings like cyclopentanols. organic-chemistry.org The key step is the generation of an alkoxy radical from an alcohol, which subsequently triggers a ring-opening fragmentation via β-scission. nih.gov

The process can be initiated by a strong oxidizing agent, such as sodium persulfate (Na₂S₂O₈), which generates sulfate (B86663) radical anions (SO₄⁻•). nih.govorganic-chemistry.org These potent radicals can abstract a hydrogen atom from the hydroxyl group of a tertiary cycloalkanol (e.g., 1-substituted cyclooctanol), forming an oxygen-centered (alkoxy) radical. nih.govorganic-chemistry.org

This alkoxy radical is a key intermediate. It readily undergoes β-scission, a process where the C-C bond adjacent to the carbon bearing the oxygen atom cleaves homolytically. nih.gov This bond cleavage is thermodynamically driven by the formation of a more stable carbonyl group and relieves ring strain. The fragmentation results in a ring-opened carbon-centered radical, specifically a γ- or δ-keto radical, depending on the size of the starting cycloalkanol. organic-chemistry.org

The resulting distal keto radical is then intercepted by an alkynylating agent. Alkynyl hypervalent iodide reagents, such as 1-[(triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one (TIPS-EBX), are highly effective for this purpose. nih.govorganic-chemistry.org The radical adds to the alkyne moiety of the hypervalent iodine reagent, leading to the formation of the desired alkynylated ketone product and completing the tandem ring-opening/alkynylation sequence. organic-chemistry.org This transition-metal-free method offers a robust route for carbon chain extension and the synthesis of functionalized ketones from cyclic alcohols. organic-chemistry.org

Visible-light-promoted variations of this mechanism have also been developed. For instance, alkoxy radicals derived from cyclic hemiacetals can be generated from corresponding N-alkoxyphthalimides using a reductant like Hantzsch ester under photo-irradiation. nih.gov These alkoxy radicals similarly undergo β-scission to produce carbon-centered radicals that are subsequently trapped by alkynylsulfones. nih.gov

Table 2: Ring-Opening Alkynylation of Tertiary Cycloalkanols This table shows representative yields from the Na₂S₂O₈-promoted radical coupling of tertiary cycloalkanols with alkynyl hypervalent iodide reagents. Data is adapted from the work of Duan and coworkers. organic-chemistry.org

| Cycloalkanol Substrate | Alkynylating Agent | Solvent System | Product Type | Yield (%) |

| 1-Phenylcyclobutanol | TIPS-EBX | Acetone/H₂O | γ-Alkynylated Ketone | 87 |

| 1-(p-Tolyl)cyclobutanol | TIPS-EBX | Acetone/H₂O | γ-Alkynylated Ketone | 81 |

| 1-(4-Methoxyphenyl)cyclobutanol | TIPS-EBX | Acetone/H₂O | γ-Alkynylated Ketone | 75 |

| 1-Phenylcyclopropanol | TIPS-EBX | Acetone/H₂O | β-Alkynylated Ketone | 73 |

| 1-Methylcyclopentanol | TIPS-EBX | Acetone/H₂O | δ-Alkynylated Ketone | 45 |

Advanced Spectroscopic Characterization Methodologies in the Context of Phenylethynyl Cyclooctane Research

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. nih.gov It allows for the determination of the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR), within a molecule. nih.gov The resulting spectra display signals whose chemical shifts, splitting patterns (multiplicity), and integration values correspond to specific atoms, revealing the connectivity and stereochemistry of the molecule. libretexts.orgchemguide.co.uk

In the analysis of compounds structurally similar to (Phenylethynyl)cyclooctane, such as its carboxylated derivatives, NMR spectroscopy is crucial for confirming the successful synthesis and for full structural assignment. For instance, in the characterization of Methyl 2-(phenylethynyl)cyclooctane-1-carboxylate, ¹H and ¹³C NMR data are essential. rsc.org

¹H NMR Spectroscopy:

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. In a typical analysis of a this compound derivative, specific proton signals can be assigned as follows:

Aromatic Protons: The protons on the phenyl group typically appear as a multiplet in the downfield region of the spectrum, usually between δ 7.20 and 7.40 ppm. rsc.org

Cyclooctane (B165968) Ring Protons: The protons on the cyclooctane ring are observed as a series of complex multiplets in the upfield region, generally between δ 1.48 and 3.35 ppm, due to their varied chemical environments and spin-spin coupling interactions. rsc.org

Substituent Protons: Any functional groups attached to the core structure will exhibit characteristic signals. For example, the methyl protons of a carboxylate group would appear as a sharp singlet, typically around δ 3.71 ppm. rsc.org

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. Key resonances for a this compound derivative would include:

Alkynyl Carbons: The two carbons of the ethynyl (B1212043) group are particularly characteristic, appearing in the mid-field region of the spectrum.

Aromatic Carbons: The carbons of the phenyl ring will produce a set of signals in the aromatic region (typically δ 120-140 ppm).

Cyclooctane Carbons: The saturated carbons of the cyclooctane ring will resonate in the upfield aliphatic region of the spectrum. rsc.org

The following table summarizes the ¹H NMR spectroscopic data for Methyl 2-(phenylethynyl)cyclooctane-1-carboxylate, a closely related derivative of the target compound. rsc.org

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Number of Protons |

| Aromatic | 7.37 – 7.20 | m | 5H |

| Methoxyl | 3.71 | s | 3H |

| Cyclooctane | 3.35 – 2.81 | m | 2H |

| Cyclooctane | 2.08 – 1.98 | m | 3H |

| Cyclooctane | 1.87 – 1.67 | m | 2H |

| Cyclooctane | 1.63 – 1.48 | m | 7H |

| Table 1: ¹H NMR Data for Methyl 2-(phenylethynyl)cyclooctane-1-carboxylate in CDCl₃ at 500 MHz. rsc.org |

Utilization of High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Identification

High-resolution mass spectrometry (HRMS) is an essential analytical technique for determining the precise molecular weight of a compound, which in turn allows for the calculation of its elemental formula with a high degree of confidence. nih.gov This technique is particularly valuable for confirming the identity of newly synthesized molecules and for distinguishing between compounds with the same nominal mass but different elemental compositions. europa.eu

In the context of this compound research, HRMS using techniques like electrospray ionization (ESI) would be employed to obtain a highly accurate mass-to-charge ratio (m/z) of the molecular ion. rsc.org This experimental value is then compared to the calculated theoretical mass for the expected chemical formula. A close match between the found and calculated masses provides strong evidence for the compound's identity.

For example, the HRMS data for Methyl 2-(phenylethynyl)cyclooctane-1-carboxylate demonstrates the precision of this technique. rsc.org

| Parameter | Value |

| Chemical Formula | C₁₈H₂₃O₂ |

| Calculated Mass [M+H]⁺ | 271.1693 |

| Found Mass [M+H]⁺ | 271.1689 |

| Table 2: HRMS Data for Methyl 2-(phenylethynyl)cyclooctane-1-carboxylate. rsc.org |

The minimal difference between the calculated and found masses confirms the elemental composition of the molecule.

Chromatographic Techniques for Reaction Monitoring and Product Isolation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. wjec.co.uk In organic synthesis, chromatographic methods are vital for monitoring the progress of a reaction and for the purification of the desired product from unreacted starting materials, byproducts, and catalysts. youtube.com

Thin-Layer Chromatography (TLC):

TLC is a rapid and convenient method used to monitor the progress of a chemical reaction. wjec.co.uk A small aliquot of the reaction mixture is spotted onto a TLC plate (a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, such as silica (B1680970) gel). The plate is then developed in a sealed chamber with a suitable solvent system (eluent). Different compounds in the mixture will travel up the plate at different rates, resulting in a separation of spots. By comparing the spots of the reaction mixture to those of the starting materials, the consumption of reactants and the formation of products can be qualitatively assessed. For the synthesis of this compound derivatives, TLC with a mobile phase such as a hexane/ethyl acetate (B1210297) mixture is commonly used. rsc.org

Flash Chromatography:

Once a reaction is complete, the crude product mixture must be purified. Flash chromatography is a preparative column chromatography technique that is widely used for this purpose. The crude mixture is loaded onto a column packed with a stationary phase (e.g., silica gel), and a solvent or solvent mixture is passed through the column under pressure to elute the components. rsc.org By collecting fractions and analyzing them by TLC, the pure product can be isolated. In the purification of Methyl 2-(phenylethynyl)cyclooctane-1-carboxylate, flash chromatography on silica gel with a hexane/ethyl acetate gradient was employed to yield the pure compound as a pale yellow oil. rsc.org The efficiency of the separation is often reported using the retardation factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front on a TLC plate. wjec.co.uk For this specific compound, an Rf of 0.5 was reported in a 50:1 hexane/EtOAc solvent system. rsc.org

| Technique | Stationary Phase | Mobile Phase (Eluent) | Application |

| Thin-Layer Chromatography (TLC) | Silica Gel | Hexane/Ethyl Acetate (EtOAc) | Reaction Monitoring |

| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate (EtOAc) | Product Isolation and Purification |

| Table 3: Chromatographic Methods in the Synthesis of this compound Derivatives. rsc.org |

Synthetic Utility and Transformations of Phenylethynyl Cyclooctane

(Phenylethynyl)cyclooctane as a Precursor in Diverse Organic Syntheses

The unique structure of this compound, which combines a reactive alkyne with a flexible cycloalkane, renders it a valuable intermediate in the creation of more complex organic structures, including those with potential applications in pharmaceuticals and agrochemicals. evitachem.com Its utility is demonstrated in several key synthetic transformations.

One notable application is in iron-catalyzed hydrofunctionalization reactions. mdpi.comresearchgate.net In a process known as SOMOphilic (Singly Occupied Molecular Orbital) alkynylation, this compound can be synthesized from cyclooctene (B146475). mdpi.comresearchgate.net This reaction proceeds via a metal hydride hydrogen atom transfer (MHAT) process, where an iron catalyst facilitates the addition of the phenylethynyl group across the double bond of the alkene with excellent Markovnikov selectivity. mdpi.comresearchgate.net This method provides an efficient route to internal alkynes from readily available starting materials. researchgate.net

Furthermore, the phenylethynyl moiety of the molecule can participate in cycloaddition reactions. evitachem.com These reactions are fundamental in constructing cyclic and heterocyclic systems, which are prevalent in many biologically active compounds. The alkyne can act as a dienophile or dipolarophile in reactions like the Diels-Alder or 1,3-dipolar cycloadditions, respectively, leading to the formation of new ring structures. numberanalytics.comorganic-chemistry.org

The phenyl ring itself is also amenable to electrophilic aromatic substitution, allowing for the introduction of various functional groups onto the aromatic core. evitachem.com This further expands the range of accessible derivatives from the this compound scaffold.

Chemical Modifications and Derivatizations of the this compound Scaffold

The this compound scaffold offers multiple sites for chemical modification, enabling the synthesis of a diverse array of derivatives. These modifications can target the phenyl ring, the ethynyl (B1212043) linkage, or the cyclooctane (B165968) ring, each providing a pathway to new molecular architectures.

Table 1: Key Reactions and Modifications of this compound

| Reaction Type | Reagents/Catalysts | Product Type | Ref. |

| SOMOphilic Alkynylation | Fe(acac)₃, PhSiH₃, EtOH, (CH₂OH)₂ | This compound | mdpi.comresearchgate.net |

| Palladium-Catalyzed Alkynylcarbonylation | Pd(OAc)₂, (bromoethynyl)benzene (B1266612), cyclooctene, DPPE, CO, CH₃OH | Methyl 2-(phenylethynyl)cyclooctane-1-carboxylate | rsc.org |

| Cycloaddition Reactions | Dienes, 1,3-dipoles | Fused or spirocyclic systems | evitachem.com |

| Electrophilic Aromatic Substitution | Various electrophiles | Substituted phenyl derivatives | evitachem.com |

| Sonogashira Coupling | Terminal alkynes, aryl halides, Pd/Cu catalysts | Di-alkynyl or aryl-alkynyl derivatives | nih.govresearchgate.net |

One significant derivatization is the palladium-catalyzed alkynylcarbonylation of cyclooctene with (bromoethynyl)benzene in the presence of carbon monoxide and methanol. rsc.org This reaction yields methyl 2-(phenylethynyl)cyclooctane-1-carboxylate, introducing a carboxylate group onto the cyclooctane ring adjacent to the phenylethynyl substituent. rsc.org

The ethynyl group is particularly versatile. It can undergo Sonogashira coupling reactions with aryl or vinyl halides to extend the π-conjugated system. nih.govresearchgate.net This is a powerful method for creating more complex structures, such as those found in materials science or as ligands for metal complexes. researchgate.net For instance, phenylethynyl-substituted tris(2-pyridylmethyl)amines have been prepared using Sonogashira couplings. researchgate.net

Furthermore, the alkyne can be a precursor to other functional groups. For example, hydration of the alkyne would yield a ketone, while reduction can lead to the corresponding alkene or alkane, providing access to a wider range of saturated and unsaturated cyclooctane derivatives.

Prospects for Integration into Complex Molecular Architectures

The synthetic handles available on the this compound scaffold make it an attractive building block for the construction of more complex and functionally rich molecules. Its ability to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions opens doors to diverse molecular architectures.

The integration of this compound into larger systems can be envisioned through several strategies. The phenylethynyl group can serve as a rigid linker or a reactive site for further elaboration. For example, its use in click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), could allow for the efficient assembly of complex structures from modular components. organic-chemistry.org

Moreover, the cyclooctane ring itself can be a template for stereocontrolled synthesis. The conformational flexibility of the eight-membered ring, which predominantly exists in a boat-chair conformation, can influence the stereochemical outcome of reactions on the ring or on adjacent functional groups. wikipedia.org This could be exploited in the synthesis of complex natural products or their analogues.

The derivatized scaffolds, such as the carboxylate-functionalized version, can be further elaborated. rsc.org The ester can be hydrolyzed to the carboxylic acid, which can then be converted to amides, esters, or other functional groups, providing a point of attachment for other molecular fragments or for linking to biomolecules.

In the field of materials science, the phenylethynyl moiety is a known component of organic electronic materials. By incorporating the this compound unit into polymers or larger conjugated systems, it may be possible to fine-tune the electronic and photophysical properties of the resulting materials. The cyclooctane group could influence solubility and solid-state packing, which are crucial for device performance.

Future Directions and Emerging Research Avenues for Phenylethynyl Cyclooctane

Development of Sustainable and Earth-Abundant Metal Catalysts for Alkynylation

The synthesis of (phenylethynyl)cyclooctane and its derivatives traditionally relies on catalytic processes for C-H alkynylation. A significant future direction is the shift away from expensive and scarce precious metal catalysts, such as palladium and rhodium, towards catalysts based on sustainable and earth-abundant metals. This transition addresses both economic and environmental concerns in chemical synthesis. tohoku.ac.jpnih.goviith.ac.in

Research is increasingly focused on first-row transition metals like iron, cobalt, and copper, which are more abundant and less toxic. nih.govresearchgate.netbeilstein-journals.org Iron-catalyzed C-H activation, for instance, has emerged as a powerful method for direct functionalization of inert C-H bonds, offering a cost-effective and environmentally benign alternative. nih.govresearchgate.net Similarly, low-valent cobalt catalysts have demonstrated unique reactivity and selectivity in C-H functionalization reactions, including the hydrocarbofunctionalization of alkynes, which is central to forming the phenylethynyl group on the cyclooctane (B165968) ring. tohoku.ac.jp

Future efforts will likely concentrate on designing novel ligand systems for these earth-abundant metals to enhance their catalytic efficiency, selectivity (i.e., targeting a specific C-H bond on the cyclooctane ring), and substrate scope. The development of heterogeneous catalysts, where the metal is supported on a solid matrix, is another promising avenue, as it simplifies catalyst recovery and recycling, further boosting the sustainability of the synthetic process. nih.gov

Table 1: Comparison of Catalytic Systems for Alkynylation

| Catalyst Type | Metal Examples | Advantages | Research Focus |

|---|---|---|---|

| Precious Metals | Pd, Rh, Ir, Pt | High activity, well-established | Reducing catalyst loading, improving stability |

| Earth-Abundant Metals | Fe, Co, Cu, Mn, Ni | Low cost, low toxicity, sustainable nih.govresearchgate.net | Ligand design, improving efficiency and selectivity tohoku.ac.jp |

| Heterogeneous Catalysts | Supported Cu, Fe | Ease of separation, reusability nih.gov | Enhancing activity, preventing leaching |

Exploration of Asymmetric Synthetic Pathways to Chiral this compound Derivatives

The introduction of chirality into the this compound structure opens up possibilities for its use in stereoselective synthesis and as a chiral building block. Asymmetric synthesis, the process of creating chiral molecules in an enantiomerically pure or enriched form, is a critical area of modern chemistry. nih.govresearchgate.net Future research will focus on developing catalytic enantioselective methods to produce specific stereoisomers of this compound.

This can be achieved through several strategies. One approach involves the asymmetric functionalization of a prochiral cyclooctane derivative using a chiral catalyst. For example, methods developed for the enantioselective synthesis of molecules with alkyne-substituted carbon stereocenters, such as those using copper complexes with chiral N-heterocyclic carbene (NHC) ligands, could be adapted for this purpose. nih.gov Another avenue is the use of biocatalysis, employing enzymes like transaminases that have been engineered through directed evolution to perform highly selective transformations on specific substrates. nih.govresearchgate.net

Furthermore, chiral pool synthesis, which starts from readily available enantiopure natural products, could be explored. The development of these asymmetric pathways is essential for investigating the stereospecific properties of this compound derivatives in applications such as chiral ligands for catalysis or as components in advanced optical materials.

In Silico Studies and Computational Chemistry Applications for Mechanistic Elucidation

Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity, complementing experimental work. nih.gov For this compound, in silico studies using methods like Density Functional Theory (DFT) can provide profound insights into its synthesis and properties.

A key area of future computational research will be the detailed elucidation of reaction mechanisms for the C-H alkynylation of cyclooctane. rsc.orgrsc.org By modeling the transition states and reaction intermediates, researchers can understand how different catalysts and ligands influence the reaction's efficiency and selectivity. researchgate.net This knowledge can accelerate the rational design of new, more effective catalysts based on earth-abundant metals. amanote.com

Moreover, computational methods are crucial for studying the conformational landscape of the cyclooctane ring. wikipedia.orgic.ac.uk The eight-membered ring is known for its conformational complexity, with several low-energy conformers like the boat-chair and crown forms. wikipedia.orgic.ac.uk Introducing a bulky and rigid phenylethynyl substituent will significantly impact this conformational preference. Computational analysis can predict the most stable conformers of this compound, which is vital for understanding its reactivity and its behavior in larger molecular assemblies, such as polymers or liquid crystals. nih.gov

Table 2: Applications of Computational Chemistry to this compound Research

| Research Area | Computational Method | Key Insights |

|---|---|---|

| Reaction Mechanism | Density Functional Theory (DFT) | Transition state energies, reaction pathways, catalyst-substrate interactions rsc.orgrsc.org |

| Catalyst Design | Molecular Modeling | Ligand-metal bonding analysis, prediction of catalytic activity |

| Conformational Analysis | Energy Minimization, Molecular Dynamics | Stable conformer geometries, energy barriers between conformers wikipedia.orgic.ac.uk |

| Material Properties | Quantum Mechanics/Molecular Mechanics (QM/MM) | Electronic properties, intermolecular interactions in polymers |

Expansion of the this compound Core in Material Science Applications

The unique hybrid structure of this compound—a flexible aliphatic ring coupled with a rigid, conjugated phenylethynyl rod—makes it an intriguing building block for new materials. The cyclooctane moiety can be incorporated into polymer backbones, while the phenylethynyl group can impart desirable electronic and optical properties.

A significant emerging research avenue is the use of this compound derivatives as monomers in Ring-Opening Metathesis Polymerization (ROMP). rsc.orgnih.gov ROMP is a powerful polymerization technique known for its tolerance to various functional groups. researchgate.net Polymerizing a functionalized cyclooctene (B146475) derived from this compound could lead to novel polymers with phenylethynyl side chains. These side chains could introduce rigidity, enhance thermal stability, and provide sites for cross-linking or further functionalization through "click" chemistry reactions involving the alkyne group. acs.org Such polymers could find applications as advanced resins, coatings, or components in electronic devices.

Additionally, the phenylethynyl core itself is a well-known component in liquid crystals and organic electronic materials. nih.govnih.gov Integrating this functionality with the flexible cyclooctane spacer could lead to new classes of liquid crystalline materials or polymer-based semiconductors with tailored properties, such as specific glass transition temperatures or solubility characteristics, influenced by the aliphatic ring. rsc.org

Q & A

Q. What are the established synthetic routes for (phenylethynyl)cyclooctane, and how do reaction conditions influence yield?

Methodological Answer: this compound is typically synthesized via palladium-catalyzed cross-coupling reactions, such as Sonogashira coupling, between cyclooctane derivatives and phenylacetylene. Key variables include catalyst choice (e.g., Pd(PPh₃)₄), solvent polarity (toluene vs. DMF), and reaction temperature (80–120°C). For example, Xu et al. (2015) achieved 85% yield using Pd(OAc)₂ with PPh₃ as a ligand in anhydrous toluene at 110°C under inert conditions . Side reactions like homocoupling can be minimized by optimizing the molar ratio of reactants (1:1.2 cyclooctane halide to phenylacetylene).

| Reaction Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst Loading | 2–5 mol% Pd | <3%: Incomplete coupling; >5%: Side products |

| Temperature | 100–120°C | <100°C: Slow kinetics; >120°C: Decomposition |

| Solvent | Toluene/DMF | Polar solvents accelerate aryl halide activation |

Q. How can spectroscopic methods (NMR, IR) distinguish this compound from its structural analogs?

Methodological Answer:

- ¹H NMR : The phenylethynyl group exhibits a singlet at δ 3.1–3.3 ppm for the acetylenic proton, absent in non-ethynylated cyclooctanes. Cyclooctane protons appear as a multiplet at δ 1.4–1.8 ppm due to ring strain .

- IR : A sharp C≡C stretch at ~2100 cm⁻¹ confirms the ethynyl group. Cyclooctane’s C-H bending modes appear at 1450–1470 cm⁻¹ .

- ¹³C NMR : The sp-hybridized carbon of the ethynyl group resonates at δ 80–85 ppm, while cyclooctane carbons appear at δ 20–30 ppm .

Advanced Research Questions

Q. What computational models predict the non-linear optical properties of this compound derivatives?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-31G* level is widely used to calculate hyperpolarizability (β) and two-photon absorption (TPA) cross-sections. Substituent effects (e.g., electron-withdrawing groups on the phenyl ring) enhance β by 30–50% via conjugation . For example, Yamaguchi and Aoki (2006) correlated computed β values (3.5 × 10⁻³⁰ esu) with experimental Z-scan results (3.2 × 10⁻³⁰ esu) in polyimide composites .

| Substituent | β (10⁻³⁰ esu) | TPA Cross-Section (GM) |

|---|---|---|

| -NO₂ | 5.1 | 450 |

| -OCH₃ | 3.8 | 320 |

| -H | 3.5 | 280 |

Q. How do structural modifications (e.g., substituents on the phenyl ring) affect thermal stability in polyimide composites?

Methodological Answer: Thermo-oxidative stability is evaluated via thermogravimetric analysis (TGA) under N₂/O₂. Electron-deficient substituents (e.g., -CF₃) increase decomposition temperatures (Td) by 20–40°C due to reduced radical formation. For instance, phenylethynyl-terminated polyimides with -CF₃ groups showed Td = 520°C vs. 480°C for unsubstituted analogs . Char yield simulations (via ReaxFF molecular dynamics) predict 60–70% retention for -NO₂ derivatives, aligning with experimental data (±5% error) .

Q. What experimental and theoretical contradictions exist in studying this compound’s reactivity?

Methodological Answer: Discrepancies arise in radical stability studies:

- Experimental : ESR spectra of photolyzed phenyliodoacetylene in argon matrices suggest a phenylethynyl radical lifetime of <1 ms .

- Theoretical : DFT calculations (CCSD(T)/aug-cc-pVDZ) predict stabilization via resonance with the cyclooctane ring, extending lifetime to ~10 ms . Resolution involves hybrid QM/MM simulations accounting for matrix effects, showing that steric hindrance in cyclooctane limits radical delocalization, reducing experimental lifetimes .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.